Structural Differentiation from N-Cyanomethyl AMPK Activator Congeners
Patent WO2018189679A1 discloses N-(2-(cyanomethyl)-1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide (Compound 7) as an AMPK activator, demonstrating that the N-cyanomethyl substituent is a pharmacophoric requirement for enzymatic activation . The target compound lacks this cyanomethyl group and instead bears a free N–H at the isoindoline position. While quantitative AMPK activation data for the target compound are not available in the open literature, the structural absence of the N-cyanomethyl moiety serves as a definitive negative differentiation feature from the AMPK-active series; target compound is not a direct substitute for N-cyanomethyl isoindoline AMPK activators in metabolic disease research .
| Evidence Dimension | Structural requirement for AMPK activation (presence vs. absence of N-cyanomethyl substituent) |
|---|---|
| Target Compound Data | N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide (free N–H; CAS 683235-68-9) |
| Comparator Or Baseline | N-(2-(cyanomethyl)-1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide (Compound 7, WO2018189679A1; N-CH₂CN substituent present) |
| Quantified Difference | Qualitative structural difference; AMPK activation data are reported only for N-cyanomethyl compounds, not for the target compound |
| Conditions | AMPK activation assay as described in WO2018189679A1; target compound not included in the patent's biological data |
Why This Matters
Researchers investigating AMPK activation must distinguish between the target compound (a potential negative control or synthetic intermediate) and its N-cyanomethyl analog (a patent-validated AMPK activator); procurement of the wrong compound would invalidate AMPK-targeted assays.
- [1] WO2018189679A1 – Isoindoline derivatives for use as AMPK activators. World Intellectual Property Organization, 2018. Compound 7: N-(2-(cyanomethyl)-1,3-dioxoisoindolin-5-yl)-2,6-dimethoxy-benzamide. View Source
